molecular formula C20H15BrFN3O2 B3018608 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-propylquinolin-4(1H)-one CAS No. 1251594-05-4

3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-propylquinolin-4(1H)-one

Cat. No. B3018608
CAS RN: 1251594-05-4
M. Wt: 428.261
InChI Key: RFAAULCSOMEHRS-UHFFFAOYSA-N
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Description

The compound "3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-propylquinolin-4(1H)-one" is a structurally complex molecule that appears to be related to various quinoline and oxadiazole derivatives. These derivatives have been extensively studied for their potential biological activities, including cytotoxicity against cancer cells, antibacterial and antifungal properties, and anti-HIV activities . The presence of halogen atoms, such as bromine and fluorine, within the structure suggests that the compound may interact with biological targets through mechanisms such as halogen bonding or by modulating the electronic properties of the molecule.

Synthesis Analysis

The synthesis of related quinoline and oxadiazole derivatives often involves multi-step reactions, including cyclization and substitution reactions. For instance, the synthesis of 1,3,4-oxadiazole thioether derivatives bearing a 6-fluoroquinazolinyl moiety was achieved using a pharmacophore hybrid approach, with structures characterized by NMR and HRMS spectra . Similarly, the synthesis of diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as potential anticancer agents was performed using a one-pot three-component method . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and computational methods. For example, the molecular structure, vibrational frequencies, and assignments of a bromophenyl-fluorophenyl-pyrazole derivative were investigated using Gaussian09 software, with results in agreement with experimental infrared bands and XRD data . Single-crystal X-ray diffraction analysis has also been employed to confirm the structure of novel compounds . These techniques would be relevant for analyzing the molecular structure of "3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-propylquinolin-4(1H)-one".

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through various reactions. For instance, the base-catalyzed intramolecular nucleophilic cyclization was used to synthesize a 1-(3-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivative . Additionally, the interaction of N-(4-bromophenyl)anthranilamide with formic acid or acetic anhydride led to the formation of 3-(4'-bromophenyl)-3H-quinazol-4-one derivatives . These reactions could provide insights into the types of chemical transformations that the compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline and oxadiazole derivatives are influenced by their molecular structure. The presence of halogen atoms and the oxadiazole ring can affect the electronic properties, as seen in the HOMO-LUMO analysis and molecular electrostatic potential studies . The crystal structure of a related compound revealed intermolecular N-H...S bonds, which could also be present in the compound of interest, affecting its solid-state properties . The cytotoxicity and antimicrobial activities of these compounds are indicative of their potential as bioactive molecules .

Scientific Research Applications

Antimicrobial and Antifungal Properties

Compounds featuring the 1,3,4-oxadiazole moiety and variations of the quinazolinone framework have demonstrated significant antimicrobial and antifungal activities. For instance, novel derivatives have shown to be potent against bacterial strains such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa, as well as fungal strains including Aspergillus niger and Candida albicans. The structural characterization and evaluation of these compounds suggest their potential as effective agents in combating microbial and fungal infections (Sirgamalla & Boda, 2019), (Gul et al., 2017).

Anticancer Activity

The incorporation of 1,3,4-oxadiazole and quinazolinone scaffolds into novel compounds has also been associated with promising anticancer properties. Certain derivatives have exhibited cytotoxicity against various cancer cell lines, including human lung adenocarcinoma, cervical carcinoma, breast cancer, and osteosarcoma cells. The mechanism of action for these compounds has been linked to the arrest of cancer cell cycles and the induction of apoptosis, showcasing their potential as anticancer agents (Fang et al., 2016), (Mamatha S.V et al., 2019).

Antiviral Efficacy

Research has extended into the antiviral efficacy of these compounds, demonstrating activity against notable viruses such as influenza A, severe acute respiratory syndrome coronavirus, dengue, yellow fever, and others. The development of novel quinazolin-4(3H)-ones and related structures has indicated their capability to inhibit viral replication, offering a path forward in the development of antiviral therapeutics (Selvam et al., 2007).

properties

IUPAC Name

3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrFN3O2/c1-2-8-25-11-16(18(26)15-10-14(22)6-7-17(15)25)20-23-19(24-27-20)12-4-3-5-13(21)9-12/h3-7,9-11H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAAULCSOMEHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-propylquinolin-4(1H)-one

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